molecular formula C20H22N2 B3743001 2-(2,5-dimethylbenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline

2-(2,5-dimethylbenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline

Cat. No. B3743001
M. Wt: 290.4 g/mol
InChI Key: JJGZRNNMCWUDSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(2,5-dimethylbenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline” is a complex organic molecule. It contains a beta-carboline moiety, which is a tricyclic structure found in a variety of natural and synthetic compounds . The 2,5-dimethylbenzyl group is a substituted benzyl group with two methyl groups at the 2nd and 5th positions .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the beta-carboline ring system, possibly through a Pictet-Spengler reaction or a similar cyclization process . The 2,5-dimethylbenzyl group could potentially be introduced through a Friedel-Crafts alkylation or a similar process .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the beta-carboline ring system, which consists of two fused six-membered rings and one five-membered ring . The 2,5-dimethylbenzyl group would be attached to one of the nitrogen atoms in the beta-carboline ring system .


Chemical Reactions Analysis

As a complex organic molecule, this compound could potentially undergo a variety of chemical reactions. The beta-carboline moiety could participate in reactions such as oxidation, reduction, and various types of substitution reactions . The 2,5-dimethylbenzyl group could also potentially undergo reactions such as halogenation, oxidation, and others .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as its degree of substitution, the nature of its substituents, and its overall shape and size could all influence its properties .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. As with any chemical, appropriate precautions should be taken when handling it to avoid exposure and potential harm .

Future Directions

The future directions for research on this compound would likely depend on its observed properties and potential applications. If it exhibits promising biological activity, it could be further studied for potential therapeutic uses .

properties

IUPAC Name

2-[(2,5-dimethylphenyl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2/c1-14-7-8-15(2)16(11-14)12-22-10-9-18-17-5-3-4-6-19(17)21-20(18)13-22/h3-8,11,21H,9-10,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJGZRNNMCWUDSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2CCC3=C(C2)NC4=CC=CC=C34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,5-dimethylbenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline
Reactant of Route 2
Reactant of Route 2
2-(2,5-dimethylbenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline
Reactant of Route 3
Reactant of Route 3
2-(2,5-dimethylbenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-(2,5-dimethylbenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline
Reactant of Route 5
Reactant of Route 5
2-(2,5-dimethylbenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline
Reactant of Route 6
Reactant of Route 6
2-(2,5-dimethylbenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.